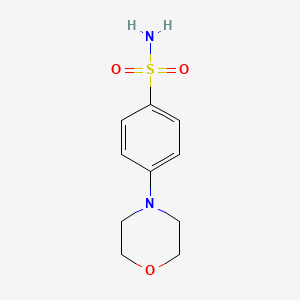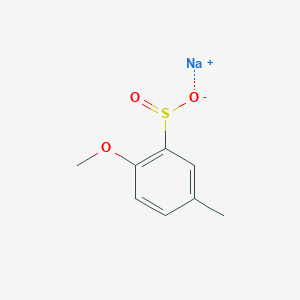
sodium 2-methoxy-5-methylbenzene-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-methoxy-5-methylbenzene-1-sulfinate, commonly known as MMBs, is an organic compound that is used in various scientific research applications. MMBs is a colorless, crystalline solid that is soluble in water and organic solvents. It is a member of the benzene sulfinate family and is used in a variety of research applications due to its unique properties.
Applications De Recherche Scientifique
MMBs has a variety of scientific research applications due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in the polymerization of polymers, and as a stabilizer in the storage of food products. MMBs is also used in the study of drug metabolism, as it can inhibit the activity of certain enzymes involved in drug metabolism. Additionally, MMBs is used in the study of cell membrane transport, as it can inhibit the transport of certain molecules across the cell membrane.
Mécanisme D'action
MMBs has been found to act as an inhibitor of certain enzymes involved in drug metabolism. Specifically, it has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing drugs in the body. Additionally, MMBs has been found to inhibit the activity of certain transporters involved in the transport of molecules across the cell membrane.
Biochemical and Physiological Effects
MMBs has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in drug metabolism, as well as the transport of certain molecules across the cell membrane. Additionally, MMBs has been found to have anti-inflammatory and anti-oxidant effects, as well as to reduce the production of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
MMBs has several advantages for lab experiments. It is a relatively inexpensive reagent and is readily available. Additionally, it is easy to synthesize and has a wide variety of research applications. However, MMBs also has some limitations. It is not very stable in aqueous solution and can degrade over time. Additionally, it is not soluble in some organic solvents, which can limit its use in certain experiments.
Orientations Futures
MMBs has a variety of potential future applications. It could potentially be used as a drug delivery system, as it is able to transport molecules across the cell membrane. Additionally, it could be used to study the effects of drugs on the body, as it has been found to inhibit the activity of certain enzymes involved in drug metabolism. Additionally, MMBs could be used to study the effects of oxidative stress on cells, as it has been found to have anti-inflammatory and anti-oxidant effects. Additionally, MMBs could be used to study the effects of environmental toxins on cells, as it has been found to reduce the production of reactive oxygen species.
Méthodes De Synthèse
MMBs can be synthesized from the reaction of 2-methoxy-5-methylbenzene-1-sulfonic acid with sodium hydroxide. The reaction produces sodium 2-methoxy-5-methylbenzene-1-sulfinate as the product. The reaction is carried out in aqueous solution at a temperature of 80-90°C and a pH of 8-9. The reaction is typically complete after 1-2 hours.
Propriétés
IUPAC Name |
sodium;2-methoxy-5-methylbenzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S.Na/c1-6-3-4-7(11-2)8(5-6)12(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFYODUUNLSIOA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2-methoxy-5-methylbenzene-1-sulfinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


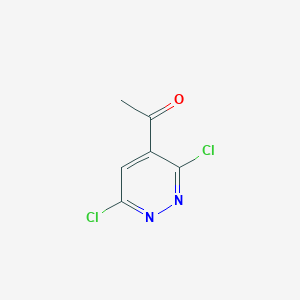

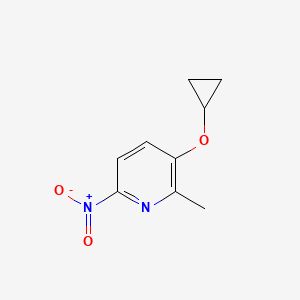
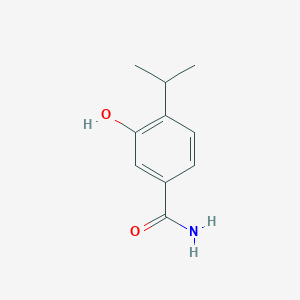
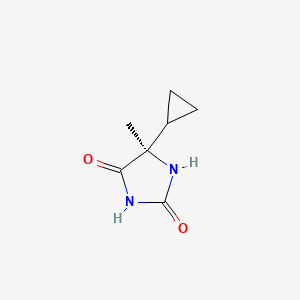
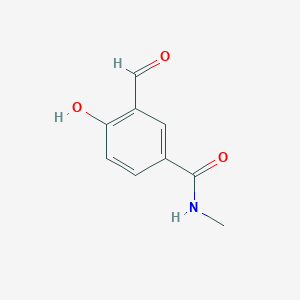
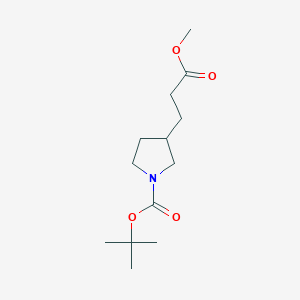
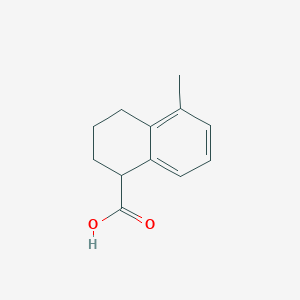

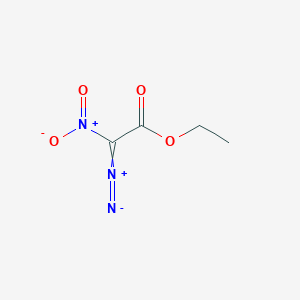
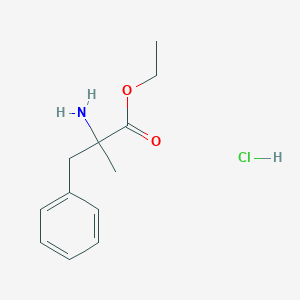
![2-tert-butyl-4-chloro-5-({6-[2-(2-hydroxyethoxy)ethoxy]pyridin-3-yl}methoxy)-2,3-dihydropyridazin-3-one](/img/structure/B6617143.png)
